

Validating the Structure of 2-chloro-N-propylacetamide: A Spectroscopic Comparison

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Compound of Interest

Compound Name: 2-chloro-N-propylacetamide

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A comprehensive guide for researchers, scientists, and drug development professionals on the spectroscopic validation of **2-chloro-N-propylacetamide**, with a comparative analysis against N-propylacetamide and chloroacetamide.

This guide provides a detailed comparison of the spectroscopic data for **2-chloro-N-propylacetamide** and two structurally related alternatives, N-propylacetamide and chloroacetamide. By presenting key experimental data from Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS), this document aims to offer a clear and objective validation of the target molecule's structure. The experimental protocols employed to obtain this data are also detailed to ensure reproducibility.

Spectroscopic Data Comparison

The structural validation of **2-chloro-N-propylacetamide** is achieved through the unique fingerprint provided by a combination of spectroscopic techniques. The following tables summarize the key quantitative data obtained for **2-chloro-N-propylacetamide** and its comparison compounds.

Table 1: Infrared (IR) Spectroscopy Data

Compound	Key Absorptions (cm ⁻¹)	Functional Group Assignment
2-chloro-N-propylacetamide	~3300 (broad), ~2960, ~2870, ~1650 (strong), ~1550	N-H stretch, C-H stretch (alkyl), C=O stretch (amide I), N-H bend (amide II)
N-propylacetamide	~3290 (broad), ~2965, ~2875, ~1640 (strong), ~1555	N-H stretch, C-H stretch (alkyl), C=O stretch (amide I), N-H bend (amide II)
Chloroacetamide	~3350, ~3180, ~1650 (strong), ~1400	N-H stretch (asymmetric and symmetric), C=O stretch (amide I), C-N stretch

Table 2: ¹H NMR Spectroscopy Data (Chemical Shift δ in ppm)

Compound	δ (ppm)	Multiplicity	Integration	Assignment
2-chloro-N-propylacetamide	~4.05	s	2H	Cl-CH ₂ -C=O
	~3.20	t	2H	N-CH ₂ -CH ₂ -CH ₃
	~1.55	sextet	2H	N-CH ₂ -CH ₂ -CH ₃
	~0.90	t	3H	N-CH ₂ -CH ₂ -CH ₃
	~7.50	br s	1H	N-H
N-propylacetamide	~1.98	s	3H	C(=O)-CH ₃
	~3.12	t	2H	N-CH ₂ -CH ₂ -CH ₃
	~1.50	sextet	2H	N-CH ₂ -CH ₂ -CH ₃
	~0.90	t	3H	N-CH ₂ -CH ₂ -CH ₃
	~5.50	br s	1H	N-H
Chloroacetamide	4.02	s	2H	Cl-CH ₂ -C=O
	7.35, 7.60	br s	2H	N-H ₂

Table 3: ¹³C NMR Spectroscopy Data (Chemical Shift δ in ppm)

Compound	δ (ppm)	Assignment
2-chloro-N-propylacetamide	~166	C=O
~43	Cl-CH ₂	
~42	N-CH ₂	
~22	N-CH ₂ -CH ₂	
~11	-CH ₃	
N-propylacetamide	~170	C=O
~41	N-CH ₂	
~23	C(=O)-CH ₃	
~23	N-CH ₂ -CH ₂	
~11	-CH ₃	
Chloroacetamide	~167	C=O
~43	Cl-CH ₂	

Table 4: Mass Spectrometry Data (m/z)

Compound	Molecular Ion (M ⁺)	Key Fragment Ions
2-chloro-N-propylacetamide	135/137 (Cl isotope pattern)	75/77 ([ClCH ₂ C=O] ⁺), 59 ([C ₃ H ₇ N] ⁺)
N-propylacetamide	101	72 ([M-C ₂ H ₅] ⁺), 59 ([CH ₃ CONH ₂] ⁺), 44 ([C ₂ H ₅ N] ⁺), 30 ([CH ₂ NH ₂] ⁺)[1]
Chloroacetamide	93/95 (Cl isotope pattern)	49/51 ([CH ₂ Cl] ⁺), 44 ([CONH ₂] ⁺)

Experimental Protocols

The following are generalized protocols for the spectroscopic techniques used to analyze **2-chloro-N-propylacetamide** and the comparative compounds.

Infrared (IR) Spectroscopy:

Solid samples were analyzed using the Attenuated Total Reflectance (ATR) technique. A small amount of the solid was placed directly on the ATR crystal, and pressure was applied to ensure good contact. The spectrum was recorded over a range of 4000-400 cm^{-1} .

Nuclear Magnetic Resonance (NMR) Spectroscopy:

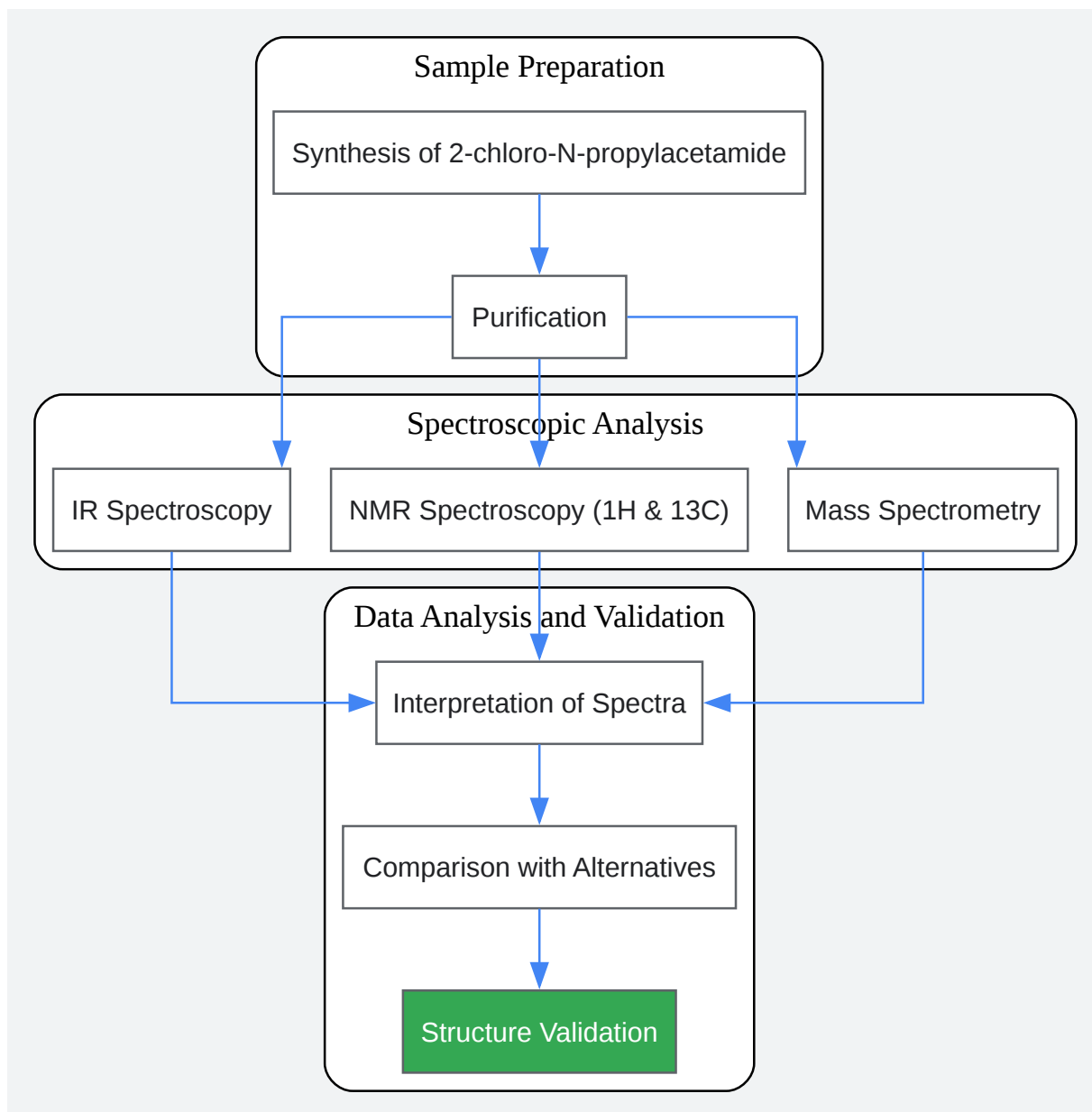
Approximately 10-20 mg of the sample was dissolved in 0.7 mL of deuterated chloroform (CDCl_3) containing tetramethylsilane (TMS) as an internal standard (0 ppm). ^1H NMR and ^{13}C NMR spectra were recorded on a 400 MHz spectrometer.

Mass Spectrometry (MS):

Mass spectra were obtained using an electron ionization (EI) source. The sample was introduced into the mass spectrometer, and the resulting ions were analyzed. The mass-to-charge ratio (m/z) of the molecular ion and significant fragment ions were recorded.

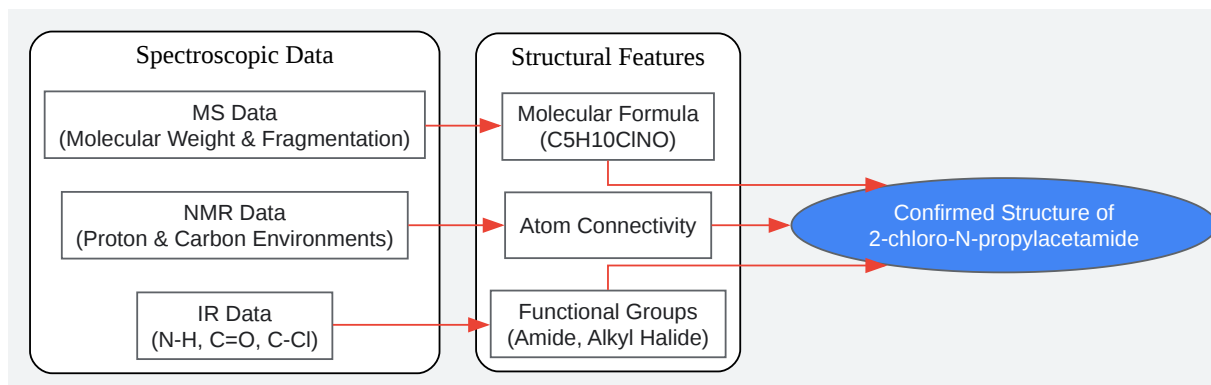
Visualization of the Validation Workflow

The following diagrams illustrate the logical workflow for the spectroscopic validation of **2-chloro-N-propylacetamide**.



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Workflow for the spectroscopic validation of **2-chloro-N-propylacetamide**.



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Logical relationship of spectroscopic data to confirm the molecular structure.

Comparative Analysis of Spectra

The spectroscopic data presented provides a clear distinction between **2-chloro-N-propylacetamide** and its structural analogs.

- **IR Spectroscopy:** The presence of the N-H and C=O amide bands in all three compounds confirms the amide functional group. The key differentiator for **2-chloro-N-propylacetamide** is the presence of a C-Cl stretching vibration, which is absent in N-propylacetamide.
- **¹H NMR Spectroscopy:** The ¹H NMR spectrum of **2-chloro-N-propylacetamide** is highly characteristic. The singlet at approximately 4.05 ppm corresponds to the two protons of the chloromethyl group (Cl-CH₂-).^{[2][3][4]} This signal is absent in the spectrum of N-propylacetamide. Conversely, the singlet for the acetyl methyl group (CH₃-C=O) in N-propylacetamide is not present in the spectrum of **2-chloro-N-propylacetamide**. Chloroacetamide shows a similar singlet for the chloromethyl group but lacks the signals corresponding to the N-propyl group.^{[2][3][4]}
- **¹³C NMR Spectroscopy:** The ¹³C NMR spectrum of **2-chloro-N-propylacetamide** shows a signal for the chloromethyl carbon at approximately 43 ppm. This, in conjunction with the other signals corresponding to the N-propyl group and the carbonyl carbon, confirms the overall carbon skeleton. This pattern is distinct from N-propylacetamide, which has a methyl

carbon signal instead of a chloromethyl carbon, and from chloroacetamide, which lacks the signals for the propyl group.

- **Mass Spectrometry:** The mass spectrum of **2-chloro-N-propylacetamide** exhibits a characteristic isotopic pattern for the molecular ion (m/z 135 and 137) due to the presence of the chlorine-35 and chlorine-37 isotopes in a roughly 3:1 ratio. This provides definitive evidence for the presence of one chlorine atom in the molecule. This isotopic signature is absent in the mass spectrum of N-propylacetamide. The fragmentation patterns also provide structural confirmation.

Conclusion

The collective evidence from IR, ^1H NMR, ^{13}C NMR, and Mass Spectrometry provides a robust and unambiguous validation of the structure of **2-chloro-N-propylacetamide**. The comparative data from N-propylacetamide and chloroacetamide highlight the unique spectral features that arise from the specific arrangement of atoms in the target molecule, thereby confirming its identity. This guide serves as a valuable resource for researchers requiring spectroscopic confirmation of this compound.

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